molecular formula C21H18N4O4S B2381965 7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203146-05-7

7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2381965
CAS No.: 1203146-05-7
M. Wt: 422.46
InChI Key: GOGQEEDITLHNDJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused thiazole-pyridazinone core. Key structural features include:

  • Position 2: A morpholino substituent, enhancing solubility via its polar oxygen atoms.
  • Position 5: A 2-oxo-2-phenylethyl chain, which may influence steric and electronic interactions with biological targets.

Synthesized via condensation of methyl esters with hydrazine (78–87% yield), it exhibits analgesic and anti-inflammatory activities in vivo, as demonstrated in the "hot plate" (analgesia) and "acetic acid cramps" (anti-inflammatory) models . Characterization includes ¹H/¹³C-NMR and LC-MS data.

Properties

IUPAC Name

7-(furan-2-yl)-2-morpholin-4-yl-5-phenacyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-15(14-5-2-1-3-6-14)13-25-20(27)18-19(17(23-25)16-7-4-10-29-16)30-21(22-18)24-8-11-28-12-9-24/h1-7,10H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGQEEDITLHNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic electronics, suggesting that their targets might be related to electronic properties of materials.

Biological Activity

The compound 7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure incorporating a thiazolo-pyridazinone core, which is known for diverse biological activities. The presence of functional groups such as morpholino and furan enhances its pharmacological profile.

Structure Overview

ComponentDescription
Thiazolo[4,5-d]pyridazinHeterocyclic core known for bioactivity
FuranContributes to electron-rich properties
MorpholinoEnhances solubility and receptor binding
2-Oxo-2-phenylethylPotentially increases lipophilicity

Anticancer Properties

Recent studies have indicated that derivatives of thiazolo-pyridazinones exhibit significant anticancer activity. For instance, a related compound demonstrated selective inhibition of human cancer cell lines with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, including:

  • Monoamine Oxidase (MAO) : In vitro studies revealed that certain derivatives selectively inhibit MAO-A, which is implicated in mood regulation and neurodegenerative diseases. For example, one derivative exhibited an IC50 value of 54.08 μM against hMAO-A, indicating moderate potency .

Antimicrobial Activity

Preliminary screenings have suggested that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is hypothesized to arise from its ability to disrupt bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the furan and morpholino groups have been shown to significantly affect potency and selectivity.

Key Findings from SAR Studies

  • Furan Substitution : Altering the substitution pattern on the furan ring can enhance cytotoxicity against cancer cells.
  • Morpholino Group : Variations in the morpholino group can influence solubility and bioavailability, affecting overall therapeutic efficacy.
  • Thiazolo Core Modifications : Substituents on the thiazolo ring impact enzyme inhibition profiles.

Case Study 1: Anticancer Efficacy

A study evaluated several thiazolo-pyridazinone derivatives against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that compounds with specific substitutions on the furan ring exhibited enhanced cytotoxic effects compared to unmodified counterparts.

Case Study 2: MAO Inhibition

In another investigation focusing on neuroprotective effects, derivatives were screened for MAO inhibition. The study highlighted that compounds with a phenyl substitution at the 2-position of the oxo group showed improved selectivity for MAO-A over MAO-B.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • R7 Heterocyclic Groups : Thiophen-2-yl analogs (e.g., Analog A) exhibit superior analgesic and anti-inflammatory activities compared to furan-2-yl derivatives, likely due to thiophene’s higher lipophilicity and stronger π-π stacking with target proteins .
  • R2 Amino Groups: Morpholino (target) outperforms piperidino (Analog B) in analgesia, possibly due to improved hydrogen-bonding capacity from morpholine’s oxygen atoms .
  • R5 Aromatic Chains : Substituting phenyl (target) with naphthyl (Analog C) increases steric bulk, which may alter binding kinetics but requires further testing .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholino derivatives (target, Analog A) show higher aqueous solubility than piperidino/pyrrolidino analogs due to polar oxygen atoms .
  • Synthetic Efficiency : All analogs share similar synthesis yields (78–87%), indicating substituent variations minimally affect reaction efficiency .

Mechanistic Insights

  • Analgesic Activity: Morpholino and thiophen-2-yl groups synergistically enhance µ-opioid receptor interactions in the "hot plate" model .
  • Anti-inflammatory Activity : Thiophen-2-yl analogs may inhibit COX-2 more effectively than furan derivatives, as suggested by reduced acetic acid-induced inflammation .

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